molecular formula C8H11ClGe B1610994 Chlorodimethylphenylgermane CAS No. 22702-76-7

Chlorodimethylphenylgermane

Cat. No. B1610994
CAS RN: 22702-76-7
M. Wt: 215.25 g/mol
InChI Key: QBQSJNDUKDWNNK-UHFFFAOYSA-N
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Description

Chlorodimethylphenylgermane (CDPG) is an organogermanium compound that has been widely studied for its application in scientific research. It has been used in a variety of studies such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of a range of laboratory experiments.

Scientific Research Applications

Luminescent Agents in Biological Imaging

Chlorodimethylphenylgermane and its derivatives find application in biological imaging. For example, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent agent, demonstrates significant potential for targeted biological imaging, particularly in mitochondrial accumulation. This application leverages the long luminescence lifetime and large Stokes shift of these compounds (Amoroso et al., 2008).

Photochemical Studies

The photochemical reactions of compounds like triphenylgermane and related germanes in solution have been extensively studied. Such research includes analyzing transient absorption spectra of their triplet states and germyl radicals. This contributes to a deeper understanding of the mechanisms of photochemical reactions in solutions, which is crucial in various scientific fields (Hayashi & Mochida, 1983).

Environmental Pollution and Biodegradation

Chlorophenols and their derivatives, closely related to chlorodimethylphenylgermane, are persistent environmental pollutants found in dyes, drugs, pesticides, and other industrial products. Bacterial degradation has emerged as a cost-effective and eco-friendly method for removing these pollutants from the environment. Understanding the biochemical and genetic basis of chlorophenols degradation can help in developing more efficient bioremediation strategies (Arora & Bae, 2014).

Cross-Coupling Reactions in Organic Synthesis

Chlorodimethylphenylgermane derivatives are used in palladium-catalyzed cross-coupling reactions. The reactivity of these compounds in the presence of TBAF in toluene with the addition of water allows for efficient activation and transfer of phenyl groups from organogermane precursors. This has implications for the development of new synthetic pathways in organic chemistry (Zhang et al., 2010).

Germyl Radicals in Chemical Processes

The study of germyl radicals generated from benzoyltriphenylgermane and similar compounds reveals insights into photochemical primary processes. These radicals play a role in various chemical processes, and their direct observation through laser-photolysis techniques contributes to our understanding of their behavior in different solvents (Mochida et al., 1985).

properties

IUPAC Name

chloro-dimethyl-phenylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQSJNDUKDWNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579511
Record name Chloro(dimethyl)phenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimethylphenylgermane

CAS RN

22702-76-7
Record name Chloro(dimethyl)phenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodimethylphenylgermane
Reactant of Route 2
Chlorodimethylphenylgermane
Reactant of Route 3
Chlorodimethylphenylgermane
Reactant of Route 4
Chlorodimethylphenylgermane
Reactant of Route 5
Chlorodimethylphenylgermane
Reactant of Route 6
Chlorodimethylphenylgermane

Citations

For This Compound
25
Citations
T Nakano, S Nöda, N A-ihara, H Yamashita… - Main Group Metal …, 2001 - degruyter.com
… Diphenyltetraethyl- and 1,2-diphenyltetramethyldigermane were similarly prepared from the Wults type coupling of the respective chlorodiethylphenyl- or chlorodimethylphenylgermane …
Number of citations: 0 www.degruyter.com
BI Petrov, VK Khamylov, SP Lukina… - Russian journal of organic …, 2003 - Springer
… Therewith the target product chlorodimethylphenylgermane Me2PhGeCl (III) formed only in 4… In this case we obtained chlorodimethylphenylgermane (III) in 30% yield, and compound II …
Number of citations: 6 link.springer.com
F Lollmahomed, WJ Leigh - Organometallics, 2009 - ACS Publications
The laser flash photolysis of dodecamethylcyclohexagermane (1) and dimethylphenyl(trimethylsilyl)germane (5), two known photochemical precursors to dimethylgermylene (GeMe 2 ), …
Number of citations: 16 pubs.acs.org
K Ono, H Ishizuka, T Nakano - Journal of organometallic chemistry, 1999 - Elsevier
… In this reaction, cinnamyltrimethylsilane was not detected in GLC analysis, but the chlorodimethylphenylgermane as a by-product of the cinnamylsilane formed with a 12% yield. The (…
Number of citations: 1 www.sciencedirect.com
P Guo, X Pang, K Wang, PF Su, QQ Pan, GY Han… - Organic …, 2022 - ACS Publications
Reductive cross-coupling provides facile access to organogermanes, but it remains largely unexplored. Herein we report a nickel-catalyzed reductive Csp 3 –Ge coupling of alkyl …
Number of citations: 14 pubs.acs.org
J Barrau, G Rima, V Cassano - Main Group Metal Chemistry, 1996 - degruyter.com
… and account for the formation of the chlorodimethylphenylgermane, the major compound of this … complex has to be thermally unstable to lead to the chlorodimethylphenylgermane. …
Number of citations: 5 www.degruyter.com
TA Su, H Li, V Zhang, M Neupane, A Batra… - Journal of the …, 2015 - ACS Publications
… We reduce chlorodimethylphenylgermane with lithium metal (17) and then transmetalate with MgBr 2 to access dimethylphenylgermyl magnesium bromide 1. We grow α,ω-…
Number of citations: 44 pubs.acs.org
KL Bobbitt - 1990 - search.proquest.com
The photochemical elimination of hexamethyldisilane from arylbis-(trimethylsilyl) germanes is an efficient source of germylenes. However, we have found that the elimination of …
Number of citations: 2 search.proquest.com
TA Su - 2016 - search.proquest.com
Single-molecule electronics is an emerging subfield of nanoelectronics where the ultimate goal is to use individual molecules as the active components in electronic circuitry. Over the …
Number of citations: 2 search.proquest.com
E He - 1998 - search.proquest.com
… Through the divergent construction, the reaction of chlorodimethylphenylgermane with 23 (EtO), gave the coupled product tris(dimethylphenylgermyl)methylsilane, as the initial core 24, …
Number of citations: 0 search.proquest.com

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